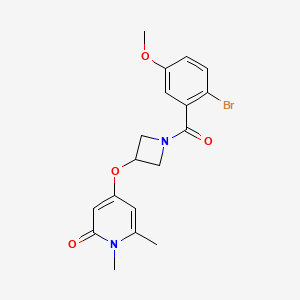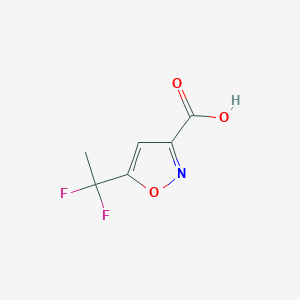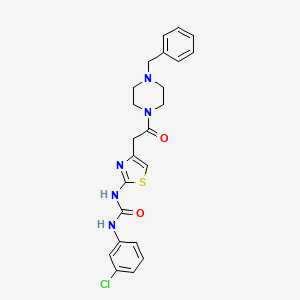![molecular formula C16H16FN3O2S B2693332 (5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2201581-29-3](/img/structure/B2693332.png)
(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative, which is a class of compounds that play a crucial role in the biological system as they are part of the structure of nucleotides in DNA and RNA. The presence of the fluorobenzyl sulfonyl group suggests that it might have unique reactivity or biological activity, but without specific studies or data on this compound, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring and a fluorobenzyl sulfonyl group. The stereochemistry is indicated by the (5R,8S) notation, but without a specific structural diagram or further information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the fluorobenzyl sulfonyl group could also play a significant role in its chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and position of the fluorobenzyl sulfonyl group .Wissenschaftliche Forschungsanwendungen
Antitumor Activities of Pyrimidine Derivatives
Synthesis and Antitumor Activities of Novel Pyrimidine Derivatives
Novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid showed significant antitumor activities against various cancer cell lines. The presence of a 5-fluoro-substituted uracil ring in these compounds was associated with the most pronounced antitumor effects, highlighting the potential utility of fluorinated pyrimidine derivatives in cancer therapy (Raić-Malić et al., 2000).
Mechanistic Insights into Fluoropyrimidine Efficacy
DNA Mismatch Repair (MMR)‐Dependent 5‐Fluorouracil Cytotoxicity
The metabolism and efficacy of 5‐fluorouracil (FUra) and other fluorinated pyrimidine derivatives in cancer therapy have been explored. This research emphasizes the role of DNA mismatch repair (MMR) machinery in the cytotoxic response to FUra, suggesting avenues for targeting tumor cells with MMR deficiencies (Li et al., 2009).
Novel Antiviral and Antitumor Pyrimidine Analogues
Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines as Non-nucleoside Reverse Transcriptase Inhibitors
This study introduced novel pyrimidine derivatives that inhibit HIV-1, demonstrating the versatility of pyrimidine frameworks in developing antiviral agents. The modifications at different positions of the pyrimidine ring significantly affected the compounds' antiretroviral activities, showcasing the potential for designing targeted therapies against HIV (Mai et al., 1997).
Wirkmechanismus
Eigenschaften
IUPAC Name |
12-[(2-fluorophenyl)methylsulfonyl]-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-14-4-2-1-3-11(14)9-23(21,22)20-12-5-6-16(20)13-8-18-10-19-15(13)7-12/h1-4,8,10,12,16H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMCFURWIRADAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2693251.png)
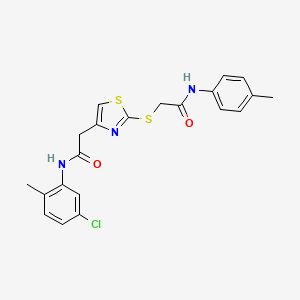
![2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2693254.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2693256.png)
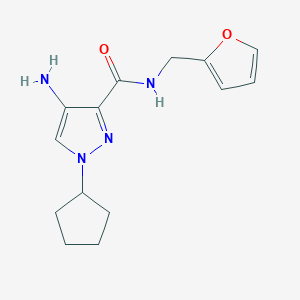
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2693263.png)
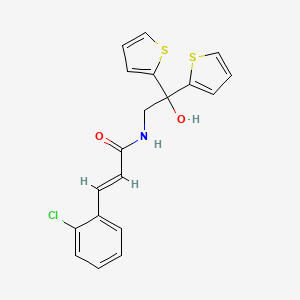
![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]prop-2-enamide](/img/structure/B2693265.png)

